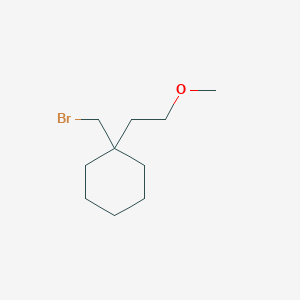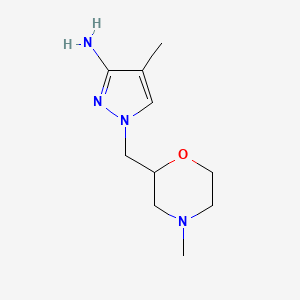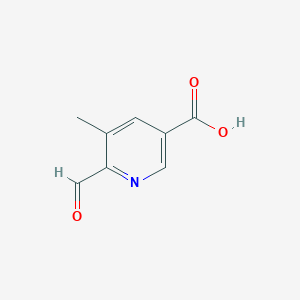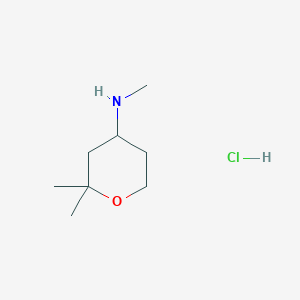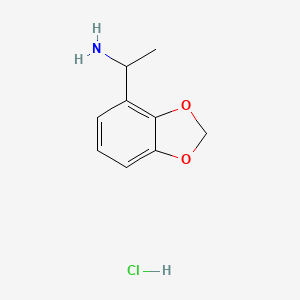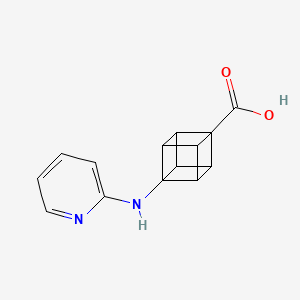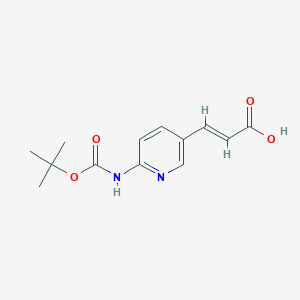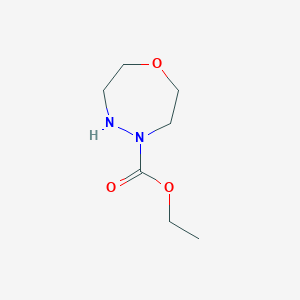
Ethyl 1,4,5-oxadiazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,4,5-oxadiazepane-4-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4,5-oxadiazepane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with diethyl oxalate, followed by cyclization to form the oxadiazepane ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5-oxadiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazepane derivatives.
Scientific Research Applications
Ethyl 1,4,5-oxadiazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as a drug candidate for treating various diseases, including infections and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 1,4,5-oxadiazepane-4-carboxylate can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen atoms in their ring structure but differ in their arrangement and reactivity.
1,3,4-Oxadiazoles: Similar to 1,2,4-oxadiazoles but with a different ring structure, leading to distinct chemical properties and applications.
1,2,5-Oxadiazoles:
This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties compared to other oxadiazoles .
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl 1,4,5-oxadiazepane-4-carboxylate |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-7(10)9-4-6-11-5-3-8-9/h8H,2-6H2,1H3 |
InChI Key |
XLRMVRVENGHVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCOCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
